molecular formula C10H20N2O3 B6307960 tert-butyl N-[(6R)-1,4-oxazepan-6-yl]carbamate CAS No. 2306245-70-3

tert-butyl N-[(6R)-1,4-oxazepan-6-yl]carbamate

Cat. No.: B6307960
CAS No.: 2306245-70-3
M. Wt: 216.28 g/mol
InChI Key: ZKGJDFARDRHXIQ-MRVPVSSYSA-N
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Description

This compound is a type of carbamate, which is a class of organic compounds that are derived from carbamic acid . It has a molecular weight of 216.28 . The IUPAC name is tert-butyl (1,4-oxazepan-6-yl)carbamate .


Synthesis Analysis

Carbamates are typically synthesized by amination (carboxylation) or rearrangement . The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H20N2O3/c1-10(2,3)15-9(13)12-8-6-11-4-5-14-7-8/h8,11H,4-7H2,1-3H3, (H,12,13) . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .


Physical and Chemical Properties Analysis

This compound is a white to pale yellow or pale pink crystalline powder . It is soluble in methylene chloride, chloroform, and alcohols, and slightly soluble in petroleum ether and water .

Mechanism of Action

As a carbamate, this compound acts as a protecting group for amines, which are essential for the synthesis of peptides . The Boc group can be removed with strong acid (trifluoroacetic acid) or heat .

Properties

IUPAC Name

tert-butyl N-[(6R)-1,4-oxazepan-6-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-8-6-11-4-5-14-7-8/h8,11H,4-7H2,1-3H3,(H,12,13)/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKGJDFARDRHXIQ-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCCOC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CNCCOC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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